molecular formula C11H10ClN B8284654 2-(3-Chlorophenyl)pent-4-enenitrile

2-(3-Chlorophenyl)pent-4-enenitrile

Cat. No.: B8284654
M. Wt: 191.65 g/mol
InChI Key: KELZTVDZJHXILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)pent-4-enenitrile is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

2-(3-chlorophenyl)pent-4-enenitrile

InChI

InChI=1S/C11H10ClN/c1-2-4-10(8-13)9-5-3-6-11(12)7-9/h2-3,5-7,10H,1,4H2

InChI Key

KELZTVDZJHXILU-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C#N)C1=CC(=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-chlorobenzyl cyanide (2.00 g, 13.2 mmol) in 15 mL of THF was added over 30 min to a suspension of sodium hydride (60% dispersion in mineral oil, 636 mg, 15.9 mmol) in 5.0 mL of dry THF. After stirring 2 h at room temperature, the mixture was cooled to -20 ° C., a solution of allyl bromide (1.14 mL, 1.59 g, 13.2 mmol) in 3.0 mL of THF was added, and the mixture was allowed to warm to room temperature. After 2 h, the reaction was quenched with a solution of 1.6 g of ammonium chloride in 100 mL of water. The aqueous layer was extracted with 3×50 mL of ethyl ether and the combined organic layers were washed with 50 mL of brine, dried over sodium sulfate and concentrated. The residue was purified by flash column chromatography on silica gel, eluting with 20-40% dichloromethane in hexane. Additional purification by flash column chromatography on silica gel, eluting with 5% ethyl ether in hexane gave 897 mg of the title compound as an amber oil. 1NMR (400 MHz, CDCl3): δ 7.36-7.30 (m, 3H), 7.25-7.21 (m, 2H), 5.78 (ddt, 1H, J=17, 10, 7 Hz), 5.21 (bd, 1H, J=10 Hz), 5.20 (dq, 1H, J=17, 1 Hz), 3.84 (t, 1H, J=7 Hz), 2.70-2.57 (m, 2K). Mass spectrum (EI): m/z=191 (M+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
636 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

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